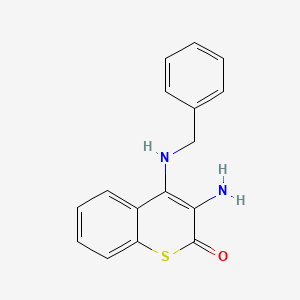

1-Thiocoumarin, 3-amino-4-benzylamino-

説明

Contextualizing Substituted Thiocoumarins in Contemporary Organic Chemistry Research

Substituted thiocoumarins are a significant class of heterocyclic compounds that have garnered attention in organic and medicinal chemistry. mdpi.comresearchgate.net The replacement of an oxygen atom with sulfur in the coumarin (B35378) scaffold to form a thiocoumarin is a common bioisosteric replacement strategy in drug discovery, aimed at modulating the molecule's chemical and biological properties. mdpi.comnih.gov Sulfur, being less electronegative and larger than oxygen, can alter the electronic distribution, lipophilicity, and metabolic stability of the parent compound, potentially leading to novel biological activities or improved pharmacokinetic profiles. nih.gov

Research in contemporary organic chemistry has focused on developing efficient synthetic routes to access diverse thiocoumarin derivatives. researchgate.netresearchgate.net Traditional methods often involved Lewis acid-catalyzed reactions, but newer methodologies, including microwave-assisted synthesis and the use of green catalysts, are being explored to create these scaffolds more efficiently and cleanly. mdpi.comresearchgate.net The functionalization of the thiocoumarin core, particularly at the C-3 and C-4 positions, is a key area of investigation. nih.gov Introducing various substituents allows for the fine-tuning of the molecule's properties and the exploration of structure-activity relationships. researchgate.net For instance, the introduction of amino groups, nitro groups, and other functionalities has been shown to impart a range of biological effects, including antimicrobial and anticancer properties. ontosight.aichemmethod.com Despite their potential, thiocoumarins have been studied less extensively than their oxygen-containing coumarin counterparts, which may be due to challenges in their synthesis and a relative scarcity of starting materials. mdpi.com

Rationale for In-Depth Academic Investigation of 1-Thiocoumarin, 3-amino-4-benzylamino-

The specific chemical architecture of 1-Thiocoumarin, 3-amino-4-benzylamino- provides a strong rationale for its detailed academic study. The core thiocoumarin structure itself is a recognized pharmacophore. researchgate.netnih.gov The strategic placement of an amino group at the C-3 position and a benzylamino group at the C-4 position introduces key functional groups that are expected to influence its reactivity and biological potential. ontosight.ai

The rationale for its investigation can be broken down as follows:

Bioisosteric Replacement: The sulfur atom in the thiocoumarin ring modifies the electronic and steric properties compared to standard coumarins, which can lead to unique biological interactions. nih.gov

Functional Group Contribution: The amino group at C-3 and the benzylamino group at C-4 are significant. Amino-substituted coumarins and thiocoumarins have been investigated for various pharmacological activities. nih.govnih.gov Specifically, 3-aminocoumarin (B156225) derivatives are considered important structural motifs in medicinal chemistry. nih.gov The benzylamino moiety adds a bulky, lipophilic group that can enhance binding to biological targets through hydrophobic and π-stacking interactions. ontosight.ai

Potential for Diverse Biological Activities: Coumarin derivatives are known for a wide spectrum of biological activities, including antimicrobial, anticoagulant, and anticancer properties. ontosight.aimdpi.com The unique combination of the thiocoumarin scaffold with amino and benzylamino substituents in 1-Thiocoumarin, 3-amino-4-benzylamino- suggests a high potential for novel or enhanced biological effects. ontosight.ai Research on the related compound, 1-Thiocoumarin, 4-benzylamino-3-nitro-, highlights the interest in benzylamino-substituted thiocoumarins for their potential biological activities. ontosight.ai

Overview of Key Academic Research Directions and Methodologies

The academic investigation of 1-Thiocoumarin, 3-amino-4-benzylamino- would likely follow established research directions and methodologies used for other novel heterocyclic compounds.

Key Research Directions:

Synthetic Pathway Development: A primary research direction would be the development and optimization of synthetic routes to produce 1-Thiocoumarin, 3-amino-4-benzylamino- with good yield and purity. This could involve multi-step synthesis starting from simpler thiocoumarin precursors like 4-hydroxythiocoumarin. ontosight.airesearchgate.net The synthesis of related 3-amino-4-substituted coumarins often involves reactions like the Mannich reaction or nucleophilic substitution. researchgate.net

Structural and Physicochemical Characterization: Thorough characterization is crucial to confirm the structure and understand the properties of the synthesized compound. This involves a suite of analytical techniques.

Exploration of Chemical Reactivity: Investigating the reactivity of the compound, particularly at the amino and benzylamino groups, would open avenues for creating a library of new derivatives for further study. researchgate.net

Key Methodologies:

Synthesis: The synthesis would likely involve multi-step organic reactions. ontosight.ai For related compounds, synthesis has been achieved through the reaction of a precursor like 4-chloro-3-nitrocoumarin (B1585357) with an appropriate amine. scispace.com For this specific compound, a potential route could start from a 3-amino-4-chloro-1-thiocoumarin intermediate followed by reaction with benzylamine (B48309).

Spectroscopic Analysis: To confirm the chemical structure, a range of spectroscopic techniques are employed. These include Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR) to determine the carbon-hydrogen framework, and two-dimensional NMR techniques (COSY, HSQC, HMBC) for detailed structural elucidation. ontosight.aiscispace.com Mass Spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern. ontosight.ai

Crystallography: Single-crystal X-ray diffraction would be the definitive method to determine the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry, if a suitable crystal can be obtained. researchgate.net

Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict potential biological targets and study the interactions of the compound at a molecular level. nih.gov

特性

IUPAC Name |

3-amino-4-(benzylamino)thiochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c17-14-15(18-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)20-16(14)19/h1-9,18H,10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEDMVFGPDAOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=O)SC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216495 | |

| Record name | 1-Thiocoumarin, 3-amino-4-benzylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66285-08-3 | |

| Record name | 1-Thiocoumarin, 3-amino-4-benzylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066285083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Thiocoumarin, 3-amino-4-benzylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1 Thiocoumarin, 3 Amino 4 Benzylamino

Retrosynthetic Analysis and Molecular Design Principles

A logical retrosynthetic analysis of the target molecule, 1-Thiocoumarin, 3-amino-4-benzylamino-, suggests that the primary disconnection should be the C-N bonds of the amino and benzylamino groups. This leads to a key intermediate, a 3,4-difunctionalized thiocoumarin precursor. A plausible precursor is a 4-substituted-3-nitro-1-thiocoumarin. The 3-amino group can be derived from the reduction of a 3-nitro group, a common and efficient transformation. chemmethod.com The benzylamino group at the C4 position can be introduced via nucleophilic substitution of a suitable leaving group, such as a halogen (e.g., chloro) or a sulfonate ester.

The design of such a synthesis is guided by the inherent reactivity of the thiocoumarin ring system. The C4 position of 4-hydroxythiocoumarin is known to be reactive and can be converted to a good leaving group, facilitating the introduction of nucleophiles. nih.govarabjchem.org The C3 position can be functionalized through various reactions, including nitration. arabjchem.org Therefore, a strategic approach would involve the formation of the thiocoumarin core, followed by sequential functionalization at the C4 and C3 positions.

Targeted Synthesis of the 1-Thiocoumarin Core

The synthesis of the fundamental 1-thiocoumarin scaffold is a critical first step. Various methods have been developed for the construction of this heterocyclic system.

The most common methods for constructing the thiocoumarin core involve intramolecular cyclization reactions. A traditional and widely used approach is the Pechmann condensation, or similar cyclizations, of thiophenols with β-ketoesters or malonic acid derivatives under acidic conditions. nih.gov For instance, the reaction of a thiophenol with malonic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or a mixture of POCl3 and AlCl3 can yield the corresponding 4-hydroxy-1-thiocoumarin. nih.gov

Another powerful strategy involves the intramolecular Friedel-Crafts type cyclization of S-aryl propenoates or related precursors. mdpi.com These reactions are typically promoted by strong Lewis acids. Annulation strategies, where a new ring is fused onto an existing aromatic system, have also been explored for the synthesis of complex heterocyclic systems, including those related to coumarins and thiocoumarins.

| Cyclization/Annulation Strategy | Starting Materials | Reagents/Conditions | Product Type |

| Pechmann-type Condensation | Thiophenol, Malonic Acid derivative | POCl3/AlCl3 or PPA | 4-Hydroxy-1-thiocoumarin |

| Intramolecular Friedel-Crafts | S-aryl propenoate | Lewis Acids (e.g., AlCl3) | 1-Thiocoumarin |

| Thio[3+2] Cyclization | 4-Hydroxydithiocoumarins, trans-β-nitrostyrenes | K2CO3 | Tricyclic thiophene-fused thiocoumarins |

Modern synthetic chemistry has introduced a range of catalyst systems to improve the efficiency and conditions of thiocoumarin core synthesis. While traditional methods often rely on stoichiometric amounts of strong acids, newer approaches utilize catalytic systems. For instance, palladium-catalyzed cross-coupling reactions have been employed in the synthesis of coumarins and can be conceptually extended to thiocoumarin synthesis. nih.gov The use of solid-supported catalysts and microwave irradiation has also been reported to accelerate the synthesis of thiocoumarin derivatives, offering advantages in terms of reaction times and environmental impact. mdpi.com

| Catalyst System | Reaction Type | Advantages |

| Lewis Acids (e.g., AlCl3) | Friedel-Crafts Cyclization | Well-established, versatile |

| Palladium Catalysts | Cross-Coupling Reactions | High efficiency, functional group tolerance |

| Microwave Irradiation | Various Cyclizations | Reduced reaction times, improved yields |

Regioselective Introduction of the 3-Amino and 4-Benzylamino Moieties

With the thiocoumarin core in hand, the next critical phase is the regioselective introduction of the 3-amino and 4-benzylamino groups.

Direct functionalization of the pre-formed thiocoumarin ring is a common strategy. A highly plausible route to the target molecule involves the use of 4-chloro-3-nitro-1-thiocoumarin as a key intermediate. This precursor can be synthesized from 4-hydroxy-1-thiocoumarin. The nitration of 4-hydroxycoumarins at the C3 position is a known reaction. arabjchem.org The resulting 4-hydroxy-3-nitro-1-thiocoumarin can then be converted to 4-chloro-3-nitro-1-thiocoumarin using a chlorinating agent like phosphoryl chloride or thionyl chloride.

The 4-chloro substituent is a good leaving group, allowing for nucleophilic aromatic substitution. The reaction of 4-chloro-3-nitro-1-thiocoumarin with benzylamine (B48309) would be expected to regioselectively introduce the benzylamino group at the C4 position, yielding 4-benzylamino-3-nitro-1-thiocoumarin. researchgate.net

| Precursor | Reagent | Product |

| 4-Hydroxy-1-thiocoumarin | Nitrating agent (e.g., HNO3/H2SO4) | 4-Hydroxy-3-nitro-1-thiocoumarin |

| 4-Hydroxy-3-nitro-1-thiocoumarin | Chlorinating agent (e.g., POCl3) | 4-Chloro-3-nitro-1-thiocoumarin |

| 4-Chloro-3-nitro-1-thiocoumarin | Benzylamine | 4-Benzylamino-3-nitro-1-thiocoumarin |

The final step in the proposed synthesis is the reduction of the 3-nitro group to a 3-amino group. This is a standard functional group interconversion. A variety of reducing agents can be employed for this purpose, such as catalytic hydrogenation (e.g., H2 with a palladium catalyst), or metal-based reductions (e.g., tin(II) chloride, iron in acidic media). chemmethod.com This reduction would yield the final target molecule, 1-Thiocoumarin, 3-amino-4-benzylamino-.

An alternative, though potentially less direct, approach could involve starting with a 3-aminothiocoumarin derivative and subsequently introducing the benzylamino group at the C4 position. However, the reactivity and selectivity of such a sequence would need careful consideration to avoid competing reactions.

Stereoselective Synthesis Considerations (if applicable to specific precursors or synthetic steps)

While the target compound, 1-Thiocoumarin, 3-amino-4-benzylamino-, does not inherently possess a chiral center in its core structure, stereoselectivity becomes a critical consideration if chiral precursors are used or if a chiral center is introduced during the synthetic pathway. For instance, the synthesis could proceed through a 3,4-dihydrothiocoumarin intermediate, which can possess a chiral center at the C3 or C4 position.

One relevant approach involves the enantioselective synthesis of precursors such as 3-nitro-3,4-dihydrocoumarins. rsc.orgrsc.org A bifunctional squaramide has been used to catalyze the enantioselective formal [2 + 4] annulation reaction between 3-nitro-3,4-dihydrocoumarins and ortho-quinone methide, yielding chiral masked quaternary α-amino acid derivatives with a 3,4-dihydrocoumarin scaffold in a highly stereocontrolled manner. rsc.org The nitro group at the C3 position could subsequently be reduced to an amino group, providing a chiral 3-amino-3,4-dihydrothiocoumarin precursor.

Should a racemic mixture of a key intermediate be formed, chiral resolution is a viable strategy to separate the enantiomers. wikipedia.org This common method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric derivatives, which can then be separated by techniques like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org For amino-containing precursors, chiral acids like tartaric acid or mandelic acid could be employed as resolving agents. wikipedia.org

Another strategy involves diastereoselective reactions. For example, diastereoselective synthesis of Rauhut-Currier-type adducts has been achieved via an α-addition of α,β-unsaturated γ-butyrolactams to coumarin (B35378) derivatives, indicating the potential for controlling stereochemistry in additions to the coumarin core. mdpi.com

Table 1: Approaches for Stereoselective Synthesis of Thiocoumarin Precursors

| Approach | Description | Potential Application to Target Synthesis |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | A chiral catalyst could be used in the formation of a 3,4-dihydrothiocoumarin intermediate to favor one enantiomer. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. wikipedia.org | If a racemic precursor (e.g., a chiral amine or a dihydrothiocoumarin) is synthesized, it can be resolved using a chiral resolving agent. wikipedia.org |

| Diastereoselective Reaction | A reaction that favors the formation of one diastereomer over others. mdpi.com | Introduction of a second chiral center could be controlled to achieve a desired diastereomer of a precursor. mdpi.com |

Green Chemistry Approaches and Sustainable Synthetic Practices

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of coumarin and thiocoumarin derivatives. eurekalert.orgeurekaselect.com These approaches not only minimize environmental impact but can also enhance reaction efficiency, product purity, and energy consumption. eurekalert.orgeurekaselect.com

Microwave and Ultrasound-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and improved yields. eurekalert.orgkjscollege.com For instance, the Knoevenagel condensation, a key step in many coumarin syntheses, can be performed under microwave irradiation in a solvent-free manner. kjscollege.com Similarly, the synthesis of coumarin-thiazole derivatives has been achieved via a one-pot, three-component reaction under microwave irradiation. kjscollege.com Ultrasound-assisted synthesis is another green technique that has been successfully used to prepare 3-aryl coumarins, significantly reducing reaction times compared to conventional heating methods. scirp.org These energy-efficient methods could be adapted for the synthesis of 1-Thiocoumarin, 3-amino-4-benzylamino-.

Green Solvents and Catalysts:

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. nih.gov Water, ionic liquids, and deep eutectic solvents are prominent examples of green solvents used in coumarin synthesis. eurekalert.orgmdpi.com Ionic liquids, in particular, can act as both the solvent and the catalyst, are often recyclable, and can lead to improved reaction outcomes. mdpi.comcjcatal.com For example, Brönsted acidic ionic liquids have been used to catalyze the Pechmann condensation for the synthesis of coumarin derivatives under solvent-free conditions. cjcatal.com The use of polyethylene (B3416737) glycol (PEG) as a solvent for the O-allylation of hydroxycoumarins represents another green approach. kjscollege.comtsijournals.com

Catalyst choice is also crucial for a sustainable synthesis. The use of non-toxic, reusable, and efficient catalysts is preferred. An eco-friendly method for the synthesis of 3-cyanocoumarins involves the use of Triton-B adsorbed on fly ash as a solid support under microwave irradiation, avoiding the use of toxic organic solvents. derpharmachemica.com

Solvent-Free and Multicomponent Reactions:

Solvent-free synthesis, where the reaction is carried out without a solvent, is a highly desirable green chemistry approach. eurekalert.orgeurekaselect.com The synthesis of coumarins via Knoevenagel condensation has been reported under solvent-free conditions using microwave irradiation. kjscollege.com Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are also inherently green as they reduce the number of synthetic steps, minimize waste, and save time and energy. eurekalert.org A one-pot, three-component reaction for the synthesis of 3,4-dihydrocoumarin derivatives has been developed, which proceeds at room temperature without a catalyst. nih.gov

Table 2: Green Chemistry Approaches in Coumarin and Thiocoumarin Synthesis

| Green Chemistry Principle | Method/Technique | Advantages |

| Energy Efficiency | Microwave Irradiation eurekalert.orgkjscollege.com | Reduced reaction times, higher yields, lower energy consumption. |

| Ultrasound-Assisted Synthesis scirp.org | Faster reactions, improved efficiency. | |

| Safer Solvents and Auxiliaries | Water nih.govmdpi.com | Non-toxic, non-flammable, readily available. |

| Ionic Liquids eurekalert.orgmdpi.comcjcatal.com | Low volatility, recyclable, can act as catalysts. | |

| Polyethylene Glycol (PEG) kjscollege.comtsijournals.com | Biodegradable, low toxicity. | |

| Catalysis | Solid-supported catalysts (e.g., Triton-B on fly ash) derpharmachemica.com | Ease of separation, reusability, reduced waste. |

| Biocatalysis nih.gov | High selectivity, mild reaction conditions. | |

| Waste Prevention | Solvent-Free Reactions eurekalert.orgeurekaselect.comkjscollege.com | Eliminates solvent waste, simplifies work-up. |

| Multicomponent Reactions (MCRs) eurekalert.orgnih.gov | Atom economy, reduced number of steps, less waste. |

Chemical Reactivity and Mechanistic Investigations of 1 Thiocoumarin, 3 Amino 4 Benzylamino

Electrophilic and Nucleophilic Reactivity of the Thiocoumarin Scaffold

The replacement of the endocyclic oxygen atom of a coumarin (B35378) with sulfur to form a thiocoumarin introduces significant changes to the molecule's electronic properties and reactivity. nih.govresearchgate.net The sulfur atom, being less electronegative and more polarizable than oxygen, influences the electron distribution across the heterocyclic ring. nih.gov The thiocoumarin scaffold possesses both electrophilic and nucleophilic centers, the reactivity of which is further tuned by the appended amino groups in the target compound.

The C-2 position, part of a thiocarbonyl-like system within the lactone ring, is an electrophilic site susceptible to nucleophilic attack. However, the most significant reactivity is often observed at the α,β-unsaturated system comprising C-3 and C-4. In a typical 4-hydroxythiocoumarin, the C-3 position behaves as a nucleophile (as part of an enol or enolate) and is susceptible to reactions like Michael additions. nih.gov In the case of 1-Thiocoumarin, 3-amino-4-benzylamino-, the system exists as a stable enamine-like structure. The powerful electron-donating effect of the 3-amino group enhances the nucleophilicity of the C-3 carbon, while the 4-benzylamino group further contributes to the electron-rich nature of the C3=C4 double bond.

Conversely, the C-4 carbon, bonded to the electron-withdrawing sulfur atom and the carbonyl group (through conjugation), acts as an electrophilic center. This electrophilicity is somewhat tempered by the electron-donating 4-benzylamino group. The benzo-fused ring can undergo electrophilic aromatic substitution, with the positions being activated or deactivated depending on the electronic influence of the heterocyclic portion and any substituents on the benzene (B151609) ring.

Table 1: Predicted Reactivity at Key Positions of the 1-Thiocoumarin, 3-amino-4-benzylamino- Scaffold

| Position | Type of Reactivity | Influencing Factors | Potential Reactions |

| C-2 | Electrophilic | Thioester character | Nucleophilic addition (e.g., hydrolysis under harsh conditions) |

| C-3 | Nucleophilic | Enamine character from 3-amino group | Not typically reactive to electrophiles due to stability |

| N-3 | Nucleophilic | Primary amine | Acylation, Alkylation, Sulfonylation, Urea (B33335)/Carbamate formation |

| C-4 | Electrophilic | Conjugation with C=O, moderated by N-4 | Nucleophilic Aromatic Substitution (SNAr) if a leaving group is present |

| N-4 | Nucleophilic | Secondary amine | Acylation, Alkylation, Sulfonylation |

| Benzo Ring | Electrophilic | Standard aromatic ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) |

Transformations Involving the Amino and Benzylamino Functional Groups

The primary amino group at C-3 and the secondary benzylamino group at C-4 are the most accessible sites for synthetic modification, serving as handles for derivatization to modulate the compound's properties. researchgate.netontosight.ai

Both nitrogen atoms in 1-Thiocoumarin, 3-amino-4-benzylamino- are nucleophilic and can be readily derivatized. Such reactions are crucial for building molecular complexity and for structure-activity relationship (SAR) studies. Common derivatization strategies for amino groups, such as acylation, alkylation, and sulfonylation, are applicable here. sigmaaldrich.com

For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides. The primary amine at C-3 could be selectively acylated under controlled conditions, or both amines could be derivatized using an excess of the acylating agent. Treatment with isocyanates or isothiocyanates would lead to the formation of urea or thiourea (B124793) derivatives, respectively. Similarly, reaction with sulfonyl chlorides in the presence of a base would furnish sulfonamides. The synthesis of related 3-aminomethylenethiocoumarins has been achieved through the condensation of 4-hydroxythiocoumarin with amines, highlighting the utility of amine nucleophiles in modifying the thiocoumarin core. nih.gov

Table 2: Potential Derivatization Reactions at the Nitrogen Centers

| Reagent Type | Reagent Example | Functional Group Formed | Position(s) |

| Acyl Halide / Anhydride | Acetyl Chloride | Amide | N-3, N-4 |

| Sulfonyl Halide | Tosyl Chloride | Sulfonamide | N-3, N-4 |

| Isocyanate | Phenyl Isocyanate | Urea | N-3, N-4 |

| Chloroformate | Ethyl Chloroformate | Carbamate | N-3, N-4 |

| Aldehyde / Ketone | Benzaldehyde | Imine (Schiff Base) | N-3 |

Reactivity of the Benzyl (B1604629) Moiety under Various Conditions

The benzyl group, while generally stable, offers specific reaction possibilities. The most notable reaction is the potential for debenzylation via catalytic hydrogenolysis. This cleavage of the N-C (benzyl) bond is a standard method for removing a benzyl protecting group to reveal a free amine. The reaction typically employs a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The efficiency of this process can be influenced by substituents on the benzyl ring and the presence of other functional groups that might poison the catalyst. researchgate.net For example, the sulfur atom in the thiocoumarin ring could potentially interfere with the palladium catalyst, requiring specific conditions or catalyst types.

The aromatic ring of the benzyl group is also susceptible to electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts). However, the reaction conditions required for these transformations must be chosen carefully to avoid undesired reactions on the more sensitive thiocoumarin nucleus. The stability of hetero-benzylic groups has been noted under certain conditions, such as during Wittig olefination, suggesting the benzyl group can be retained while other parts of a molecule are modified. nih.gov Cooperative catalytic systems have also been developed for the coupling of benzyl halides, indicating the diverse reactivity of benzyl moieties. acs.org

Cycloaddition and Rearrangement Pathways

The conjugated system of the thiocoumarin ring makes it a potential participant in cycloaddition reactions, a powerful tool for constructing complex polycyclic structures. rsc.org For coumarins, photochemical [2+2] cycloadditions are well-documented, often involving the C3-C4 double bond, and similar reactivity could be anticipated for thiocoumarins. acs.orgresearchgate.net Furthermore, Knoevenagel-hetero-Diels–Alder reactions have been reported for coumarin systems to yield complex fused rings. nih.gov

Thio[3+2] cycloadditions have been described for dithiocoumarin derivatives, suggesting that the sulfur-containing scaffold can participate in unique cyclization pathways not as readily available to their oxygen-based coumarin cousins. nih.govresearchgate.net 1,3-Dipolar cycloaddition reactions, for example with in-situ generated azomethine ylides, represent another strategy that has been successfully applied to coumarins to generate novel spiro-heterocyclic systems. nih.gov

Rearrangement reactions also offer pathways to novel molecular frameworks. For thiocoumarin ethers and thioethers, sigmatropic rearrangements like the Claisen and thio-Claisen rearrangements can be thermally or catalytically induced. nih.gov Tandem ontosight.airesearchgate.net and researchgate.netresearchgate.net sigmatropic rearrangements have been employed to construct fused pyrrole (B145914) rings on the thiocoumarin scaffold. nih.gov Additionally, the Fries rearrangement, common for acyloxycoumarins, could be a viable pathway for appropriately derivatized thiocoumarins, potentially leading to the migration of an acyl group to the benzo ring. mdpi.com In some cases, unexpected rearrangements from a benzopyran to a benzofuran (B130515) core have been observed under certain synthetic conditions, highlighting the complex reactivity of these scaffolds. mdpi.com

Metal-Catalyzed Reactions and Cross-Coupling Strategies

Modern organic synthesis relies heavily on metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds, and the thiocoumarin scaffold is an excellent substrate for such transformations. Palladium catalysis is particularly prevalent in the functionalization of coumarin and thiocoumarin systems. scispace.commdpi.com

Strategies for functionalization include:

Heck Coupling: This reaction can be used to introduce alkenyl groups. For example, 4-acetylthiocoumarin has been synthesized from a 4-tosyloxythiocoumarin precursor via a Heck coupling reaction. nih.gov

Suzuki-Miyaura Coupling: This is a versatile method for creating aryl-aryl bonds. A bromo- or triflate-substituted thiocoumarin could be coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl groups. lookchem.comescholarship.org

Decarboxylative Cross-Coupling: If the thiocoumarin is synthesized with a carboxylic acid group, for instance at the C-3 position, this group can be removed and replaced with an aryl or vinyl group via palladium-catalyzed decarboxylative coupling. lookchem.comresearchgate.net

C-H Activation/Functionalization: This modern approach allows for the direct formation of new bonds at otherwise unreactive C-H sites, avoiding the need for pre-functionalization with halides or triflates. nih.gov The amino groups on 1-Thiocoumarin, 3-amino-4-benzylamino- could act as directing groups to facilitate C-H activation at specific positions on the benzo ring. Rhodium and Iridium catalysts are also effective for these types of transformations. escholarship.org

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions for Thiocoumarin Functionalization

| Reaction Name | Metal Catalyst (Typical) | Substrate Requirement | Bond Formed | Reference Example |

| Suzuki-Miyaura | Palladium (Pd) | Halide/Triflate + Boronic Acid | C-C (Aryl/Vinyl) | Synthesis of 3-arylcoumarins from 3-bromocoumarins. nih.gov |

| Heck | Palladium (Pd) | Halide/Triflate + Alkene | C-C (Alkenyl) | Synthesis of 4-acetylthiocoumarin from tosylate. nih.gov |

| Sonogashira | Palladium (Pd) / Copper (Cu) | Halide/Triflate + Terminal Alkyne | C-C (Alkynyl) | General strategy for aryl alkynylation. |

| Buchwald-Hartwig | Palladium (Pd) | Halide/Triflate + Amine/Alcohol | C-N / C-O | General strategy for amination/etherification. |

| C-H Arylation | Palladium (Pd) / Rhodium (Rh) | C-H bond + Aryl Halide | C-C (Aryl) | Direct arylation of coumarins at C-3 or C-4. scispace.comlookchem.com |

Elucidation of Reaction Mechanisms via Experimental and Theoretical Approaches

Understanding the precise pathways by which reactions of 1-Thiocoumarin, 3-amino-4-benzylamino- occur is critical for optimizing conditions and predicting outcomes. This is achieved through a combination of experimental studies and theoretical calculations. sciencepg.com

Experimental Approaches involve the direct observation and analysis of the chemical process. This includes the isolation and structural elucidation of intermediates and byproducts using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography. sciencepg.com Kinetic studies, which measure reaction rates under varying conditions, can help determine the reaction order and identify the rate-determining step. mdpi.com Crossover experiments are invaluable for distinguishing between intramolecular and intermolecular pathways, as has been demonstrated in studies of the Fries rearrangement of coumarins. mdpi.com

Theoretical Approaches , primarily using Density Functional Theory (DFT), provide deep insights into the energetics and electronic structures of molecules along a reaction coordinate. researchgate.netresearchgate.net These computational methods can:

Model the three-dimensional structures of reactants, intermediates, transition states, and products.

Calculate the activation energies for proposed mechanistic steps, allowing for the comparison of different potential pathways. mdpi.com

Generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify the most likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Analyze Frontier Molecular Orbitals (HOMO and LUMO) to understand the chemical reactivity and kinetic stability of the molecule. sciencepg.comresearchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity. researchgate.net

Perform Natural Bond Orbital (NBO) analysis to investigate charge distribution and the nature of bonding interactions within the molecule. sciencepg.com

Together, these complementary approaches provide a comprehensive picture of the reactivity and mechanistic underpinnings of thiocoumarin chemistry.

Table 4: Methods for Mechanistic Elucidation

| Method Type | Specific Technique | Information Gained |

| Experimental | In-situ Spectroscopy (NMR, IR) | Detection and characterization of transient intermediates. |

| Kinetic Studies | Reaction rates, order of reaction, activation parameters. | |

| Isotope Labeling | Tracing the path of atoms through a reaction. | |

| Crossover Experiments | Distinguishing between intra- and intermolecular pathways. | |

| X-ray Crystallography | Definitive structure of stable intermediates or products. | |

| Theoretical | Density Functional Theory (DFT) | Geometries, reaction energies, transition state structures. |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic/nucleophilic sites. researchgate.netresearchgate.net | |

| HOMO-LUMO Analysis | Reactivity, stability, and electronic transitions. sciencepg.comresearchgate.net | |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, donor-acceptor interactions. sciencepg.com |

Lack of Publicly Available Research Data Precludes Detailed Analysis of 1-Thiocoumarin, 3-amino-4-benzylamino-

A thorough review of available scientific literature reveals a significant gap in the documented research concerning the specific chemical compound 1-Thiocoumarin, 3-amino-4-benzylamino-. Consequently, a detailed exposition on its chemical reactivity, particularly concerning kinetic studies for reaction rate determination and the isolation and characterization of its reaction intermediates, cannot be provided at this time.

The synthesis and reactivity of various coumarin and thiocoumarin derivatives have been a subject of scientific inquiry. nih.govmdpi.comresearchgate.net Research has explored the chemical transformations of related structures, such as 4-hydroxycoumarin (B602359) and other amino-substituted coumarins. arabjchem.orgnih.govresearchgate.netresearchgate.netresearchgate.net These studies often detail synthetic methodologies and the reaction mechanisms of these broader classes of compounds. nih.govmdpi.com For instance, the synthesis of N'-substituted 3-amino-4-hydroxy-1-thiocoumarins has been reported, indicating that the general scaffold is accessible. nih.gov

However, specific mechanistic and kinetic investigations into "1-Thiocoumarin, 3-amino-4-benzylamino-" are not present in the surveyed literature. Such studies are crucial for understanding the compound's reaction pathways, stability, and potential for further chemical modification. The determination of reaction rates through kinetic studies provides quantitative insight into how factors like concentration, temperature, and catalysts influence the speed of a chemical reaction. Similarly, the isolation and characterization of reaction intermediates are vital for elucidating the step-by-step mechanism of a reaction.

While general information on the reactivity of the thiocoumarin core and the behavior of amino substituents in similar heterocyclic systems is available, extrapolating this to provide a scientifically rigorous and accurate account for the specific molecule of "1-Thiocoumarin, 3-amino-4-benzylamino-" would be speculative and fall short of the required standard of evidence-based scientific reporting. The absence of dedicated research on this particular compound means that no data tables or detailed findings for its kinetic or mechanistic profile can be generated.

Further research is required to elucidate the chemical behavior of 1-Thiocoumarin, 3-amino-4-benzylamino-. Until such studies are conducted and published, a comprehensive article on its chemical reactivity and mechanistic investigations remains an area for future scientific exploration.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Thiocoumarin, 3 Amino 4 Benzylamino

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For a molecule such as 1-Thiocoumarin, 3-amino-4-benzylamino-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for complete proton (¹H) and carbon-¹³ (¹³C) resonance assignments.

Two-dimensional NMR experiments are crucial for establishing the bonding framework and spatial arrangement of atoms. emerypharma.comlibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). emerypharma.comlibretexts.org For the target molecule, COSY would reveal correlations between adjacent protons on the benzothiopyran core and within the benzyl (B1604629) group, confirming their respective spin systems. scispace.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹JCH). youtube.com It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the methylene (B1212753) protons of the benzyl group would show a cross-peak to the corresponding methylene carbon. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.com This is critical for connecting different spin systems and identifying quaternary carbons. For example, the proton of the N-H group could show a correlation to the C-4 carbon of the thiocoumarin ring, and the methylene protons of the benzyl group would correlate to the C-4 carbon and the ipso-carbon of the phenyl ring, thus confirming the benzylamino substitution at the C-4 position. researchgate.netresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, irrespective of whether they are connected through bonds. youtube.com NOESY is vital for determining stereochemistry and conformation. For the title compound, NOESY correlations between the N-H proton of the benzylamino group and the H-5 proton of the thiocoumarin ring would provide evidence for their spatial proximity and the orientation of the benzylamino substituent relative to the core ring structure. scispace.comresearchgate.net

Table 1: Representative 2D NMR Correlations for a Substituted Aminocoumarin Analogue scispace.comresearchgate.netresearchgate.net

| Proton (¹H) Signal | COSY Correlations (¹H) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| H-5 | H-6 | C-4, C-7, C-8a | NH (benzylamino) |

| H-7 | H-6, H-8 | C-5, C-8a | - |

| NH (benzylamino) | CH₂ (benzyl) | C-3, C-4, C-4a | H-5, CH₂ (benzyl) |

| CH₂ (benzyl) | NH, H-2'/H-6' | C-4, C-1' | NH, H-2'/H-6' |

This table is illustrative and based on data from related benzylamino- and arylamino-coumarin derivatives.

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline structures. By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, ssNMR can differentiate between polymorphs and provide information on intermolecular interactions within the crystal lattice.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). benthamopen.com This precision allows for the determination of the exact molecular formula of a compound by distinguishing between ions that have the same nominal mass but different elemental compositions. scispace.combenthamopen.com For 1-Thiocoumarin, 3-amino-4-benzylamino- (expected molecular formula C₁₆H₁₄N₂S), HRMS would provide an exact mass measurement, confirming its elemental composition and distinguishing it from any potential isomers or impurities. researchgate.netresearchgate.net

Table 2: Illustrative HRMS Data

| Compound | Molecular Formula | Calculated Exact Mass | Measured Exact Mass (Illustrative) |

| 1-Thiocoumarin, 3-amino-4-benzylamino- | C₁₆H₁₄N₂S | 282.0878 | 282.0875 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. youtube.com This technique is instrumental in structural elucidation by revealing the fragmentation pathways of a molecule. benthamopen.comnih.gov The fragmentation pattern is characteristic of the molecule's structure, providing a "fingerprint" that can confirm the identity of known compounds or help elucidate the structure of unknowns. researchgate.netlibretexts.org

For a thiocoumarin derivative, common fragmentation pathways include the loss of carbon monoxide (CO) or carbon monosulfide (CS) from the heterocyclic ring. benthamopen.com In the case of 1-Thiocoumarin, 3-amino-4-benzylamino-, characteristic fragmentation would also be expected to involve the cleavage of the benzyl group (loss of a C₇H₇ radical) and subsequent fragmentations of the remaining structure, providing clear evidence for the presence and location of the substituents. arkat-usa.org

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) excites specific bond vibrations (stretching, bending, etc.), with each functional group having characteristic vibrational frequencies. nih.govmdpi.com

For 1-Thiocoumarin, 3-amino-4-benzylamino-, IR and Raman spectra would provide clear evidence for its key functional groups.

N-H Stretching: The amino (NH₂) and benzylamino (NH) groups would exhibit characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹. scispace.com

C=O Stretching: While this is a thiocoumarin, the carbonyl group (C=O) of the lactone ring in related coumarins shows a strong absorption band around 1680-1720 cm⁻¹. The replacement of the ring oxygen with sulfur would likely shift this frequency. scispace.com

C=C Stretching: Aromatic C=C stretching vibrations from both the benzene (B151609) ring of the thiocoumarin core and the benzyl group would appear in the 1450-1610 cm⁻¹ region. mdpi.com

C-N Stretching: Vibrations corresponding to the C-N bonds would be found in the fingerprint region of the spectrum.

C-S Vibrations: The C-S bond vibrations, characteristic of the thiocoumarin ring, would be expected at lower frequencies.

DFT calculations are often used in conjunction with experimental IR and Raman data to assign vibrational modes precisely. nih.govijres.org

Table 3: Characteristic Vibrational Frequencies for a Substituted Aminocoumarin Analogue scispace.commdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3344 | Amino and Amine groups |

| Ar-H Stretch | 3083 | Aromatic C-H |

| C=O Stretch | 1681 | Lactone Carbonyl |

| C=C Stretch | 1607 | Aromatic Ring |

This table is illustrative and based on data from a related benzylamino-nitrocoumarin derivative.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the electronic transitions within a molecule. For coumarin (B35378) and thiocoumarin derivatives, these techniques reveal how structural modifications influence their photophysical properties. ekb.egmdpi.com The electronic behavior of "1-Thiocoumarin, 3-amino-4-benzylamino-" is dictated by the interplay of the thiocoumarin core, the electron-donating amino group at the 3-position, and the benzylamino group at the 4-position.

Detailed Research Findings:

The UV-Vis absorption spectrum of coumarin derivatives is sensitive to substitution patterns. researchgate.net The introduction of an amino group at the 3-position and a benzylamino group at the 4-position is expected to cause a significant red-shift (bathochromic shift) in the absorption maxima compared to the parent thiocoumarin scaffold. This is due to the extension of the conjugated π-system and the electron-donating nature of the nitrogen substituents. In various solvents, coumarin derivatives typically exhibit absorption bands in the range of 280-420 nm. researchgate.net For "1-Thiocoumarin, 3-amino-4-benzylamino-", the replacement of the endocyclic oxygen with sulfur in the thiocoumarin ring would further influence the electronic transitions, likely leading to absorption at even longer wavelengths.

Fluorescence spectroscopy provides complementary information about the excited state of the molecule. Coumarin derivatives are well-known for their fluorescent properties, which are also highly dependent on their substitution and the surrounding solvent environment. ekb.eg The presence of electron-donating groups generally enhances fluorescence quantum yield. mdpi.com Therefore, "1-Thiocoumarin, 3-amino-4-benzylamino-" is anticipated to be a fluorescent compound. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is an important characteristic. Coumarins often exhibit large Stokes shifts, which is a desirable property for applications such as fluorescent probes. mdpi.com

Based on studies of analogous compounds, the expected photophysical data for "1-Thiocoumarin, 3-amino-4-benzylamino-" are summarized in the table below. It is important to note that these are predicted values based on the properties of structurally related molecules.

Table 1: Predicted Photophysical Data for 1-Thiocoumarin, 3-amino-4-benzylamino-

| Property | Predicted Value/Range | Influencing Factors |

|---|---|---|

| Absorption Maximum (λmax) | 380 - 450 nm | Thiocoumarin core, 3-amino group, 4-benzylamino group, solvent polarity |

| Molar Absorptivity (ε) | > 20,000 M-1cm-1 | Extended π-conjugation |

| Emission Maximum (λem) | 450 - 550 nm | Structural rigidity, solvent polarity, excited state geometry |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Presence of electron-donating groups, potential for non-radiative decay pathways |

| Stokes Shift | > 50 nm | Intramolecular charge transfer character |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for "1-Thiocoumarin, 3-amino-4-benzylamino-" is not available in the reviewed literature, analysis of related structures allows for a hypothetical model of its solid-state conformation. researchgate.net

Detailed Research Findings:

For a related compound, 7-(diethylamino)-3-(4-aminophenyl)coumarin, X-ray analysis revealed specific details about its crystal packing and molecular geometry. researchgate.net It crystallized in the orthorhombic space group Pccn. Such studies on analogous molecules indicate that the coumarin or thiocoumarin ring system is generally planar. The substituents at the 3 and 4-positions will adopt conformations that minimize steric hindrance. In the case of "1-Thiocoumarin, 3-amino-4-benzylamino-", the benzyl group is expected to be oriented out of the plane of the thiocoumarin ring.

Key structural features that would be determined from an X-ray crystal structure include:

The planarity of the thiocoumarin bicyclic system.

The bond lengths of the C=S and C=O (if it were a coumarin) or other key bonds, which can indicate the degree of electron delocalization. nih.gov

The torsion angles describing the orientation of the benzylamino group relative to the thiocoumarin ring.

The presence of intermolecular hydrogen bonds, for instance, involving the amino groups, which would influence the crystal packing.

A hypothetical set of crystallographic parameters for "1-Thiocoumarin, 3-amino-4-benzylamino-", based on known structures of similar molecules, is presented below.

Table 2: Hypothetical Crystallographic Data for 1-Thiocoumarin, 3-amino-4-benzylamino-

| Parameter | Expected Value/System | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | e.g., P21/c or Pccn | Defines the symmetry elements within the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dependent on crystal packing | Defines the size and shape of the unit cell |

| Key Bond Lengths (Å) | C=S: ~1.6-1.7, C-N: ~1.3-1.4 | Provides insight into bonding and electron distribution |

| Key Torsion Angles (°) | C3-C4-N-C(benzyl) | Defines the conformation of the benzylamino substituent |

| Intermolecular Interactions | Hydrogen bonding (N-H···O or N-H···S) | Governs the packing of molecules in the crystal lattice |

Chiroptical Spectroscopy (e.g., Circular Dichroism) if Chiral Variations are Relevant

Chiroptical spectroscopy, particularly circular dichroism (CD), is employed to study chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is only relevant if the molecule is chiral and can exist as enantiomers.

Detailed Research Findings:

"1-Thiocoumarin, 3-amino-4-benzylamino-" as a standalone molecule is achiral and therefore would not exhibit a circular dichroism spectrum. The molecule does not possess any stereocenters, and its structure is superimposable on its mirror image.

However, if this compound were to be used in a chiral environment, for instance, by binding to a chiral macromolecule like a protein or DNA, or if chiral centers were introduced into its structure (e.g., by using a chiral benzylamine (B48309) derivative in its synthesis), then chiroptical spectroscopy would become a valuable tool. In such a scenario, an induced CD spectrum could be observed, providing information about the binding mode and the conformation of the thiocoumarin derivative in the chiral environment.

Since there are no indications in the literature of chiral variants of "1-Thiocoumarin, 3-amino-4-benzylamino-" being synthesized or studied, there is no available data on its chiroptical properties.

Theoretical and Computational Chemistry Investigations of 1 Thiocoumarin, 3 Amino 4 Benzylamino

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods provide a detailed picture of electron distribution, orbital energies, and the nature of chemical bonds, which are crucial for predicting reactivity and photophysical properties.

Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of medium to large-sized organic molecules due to its favorable balance between computational cost and accuracy. For 1-Thiocoumarin, 3-amino-4-benzylamino-, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine a range of important properties. researchgate.netresearchgate.net

The optimized molecular geometry, including bond lengths and angles, provides the most stable three-dimensional arrangement of the atoms. From this optimized structure, various electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. In a molecule like 1-Thiocoumarin, 3-amino-4-benzylamino-, the amino groups are expected to be regions of high electron density (nucleophilic), while the thiocarbonyl group and the aromatic rings may present more complex electronic landscapes.

A critical aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For substituted coumarins, the HOMO is often delocalized over the entire molecule, a feature that is likely to be present in 1-Thiocoumarin, 3-amino-4-benzylamino- as well. elsevierpure.com

Table 1: Representative Ground State Properties of a Thiocoumarin Derivative Calculated by DFT

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 4.5 D |

Note: The data in this table is representative and based on typical values for similar coumarin (B35378) derivatives found in the literature. It serves as an illustrative example for the properties of 1-Thiocoumarin, 3-amino-4-benzylamino-.

While DFT is a workhorse for ground state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF), are more suited for investigating excited state properties. researchgate.netresearchgate.net These methods are crucial for understanding the photophysical behavior of molecules, including their absorption and emission of light.

For 1-Thiocoumarin, 3-amino-4-benzylamino-, TD-DFT calculations can predict the electronic absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states. mdpi.com The results of these calculations, including the excitation energies and oscillator strengths, can be directly compared with experimental UV-Vis spectra. elsevierpure.com The nature of these electronic transitions, such as π → π* or n → π, can also be assigned based on the molecular orbitals involved. In many coumarin derivatives, the lowest energy absorption band is typically a π → π transition, which is responsible for their fluorescence. nih.gov

Ab initio molecular dynamics (AIMD) simulations can provide a picture of the dynamics of the molecule in its excited state. researchgate.net This can reveal processes such as intramolecular charge transfer (ICT), which is common in coumarins with electron-donating amino groups, and can explain phenomena like large Stokes shifts observed in their fluorescence spectra. mdpi.com

Conformation Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like 1-Thiocoumarin, 3-amino-4-benzylamino- are highly dependent on its three-dimensional conformation. The benzylamino group, in particular, can rotate and adopt various orientations relative to the thiocoumarin core.

Conformational analysis can be performed by systematically rotating the key dihedral angles and calculating the corresponding energy to generate a potential energy surface (PES). nih.gov This surface reveals the low-energy conformations (local minima) and the energy barriers for interconversion between them (saddle points). These calculations can be performed using DFT methods. The results of such an analysis can explain the formation of stable structures, potentially stabilized by intramolecular hydrogen bonds. nih.gov For instance, a hydrogen bond could form between the amino proton and the nitrogen of the 3-amino group or the sulfur of the thiocarbonyl group, which would significantly influence the molecule's preferred shape.

Table 2: Illustrative Conformational Energy Profile for Rotation of the Benzyl (B1604629) Group

| Dihedral Angle (C4-N-Cα-Cβ) | Relative Energy (kcal/mol) |

| 0° | 5.2 |

| 60° | 1.5 |

| 120° | 3.8 |

| 180° | 0.0 |

Note: This table presents a hypothetical energy profile to illustrate the concept of conformational analysis for 1-Thiocoumarin, 3-amino-4-benzylamino-. The values are representative of typical rotational barriers in similar molecular systems.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For the synthesis of 1-Thiocoumarin, 3-amino-4-benzylamino-, computational modeling can be used to study the reaction pathways and identify the transition states. For example, the synthesis might involve the reaction of a 4-hydroxythiocoumarin derivative with benzylamine (B48309). arabjchem.org

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. Transition state theory can then be used to calculate the reaction rates. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes. These types of studies can help in optimizing reaction conditions to improve yields and selectivity. While specific studies on 1-Thiocoumarin, 3-amino-4-benzylamino- are not available, the general principles of modeling reactions of coumarins and thiocoumarins are well-established. nih.gov

Spectroscopic Property Prediction using Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, typically the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level, has become a standard practice. scispace.com

For 1-Thiocoumarin, 3-amino-4-benzylamino-, the chemical shifts of the protons and carbons in the thiocoumarin core and the benzylamino substituent can be calculated. These theoretical values, when compared with experimental data, can confirm the proposed structure. researchgate.net The calculations can also help in assigning ambiguous signals in the experimental spectrum. The predicted chemical shifts are sensitive to the molecular conformation, and therefore, it is often necessary to calculate the shifts for several low-energy conformers and then compute a Boltzmann-averaged value for a more accurate prediction. researchgate.netscispace.com

Table 3: Predicted ¹³C NMR Chemical Shifts for the Core Structure of a Benzylamino-Thiocoumarin Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 185.2 |

| C-3 | 110.5 |

| C-4 | 158.9 |

| C-4a | 120.1 |

| C-5 | 125.6 |

| C-6 | 124.8 |

| C-7 | 132.1 |

| C-8 | 118.7 |

| C-8a | 145.3 |

| C-benzyl (CH₂) | 45.7 |

Note: This table provides predicted ¹³C NMR chemical shifts for a representative benzylamino-thiocoumarin structure based on data from similar compounds. scispace.comresearchgate.net These values serve as a guide for what might be expected for 1-Thiocoumarin, 3-amino-4-benzylamino-.

Vibrational Frequency Calculations

Vibrational frequency calculations are a cornerstone of computational quantum chemistry, providing a theoretical infrared (IR) and Raman spectrum. These calculations are typically performed using density functional theory (DFT) or other quantum mechanical methods. The resulting vibrational modes correspond to specific bond stretches, bends, and torsions within the molecule. By analyzing these frequencies, it is possible to:

Confirm the optimized geometry: A true energy minimum on the potential energy surface will have no imaginary frequencies.

Identify characteristic functional groups: The calculated frequencies can be correlated with known vibrational signatures of functional groups, such as the C=S stretch of the thiocoumarin ring, the N-H stretches of the amino and benzylamino groups, and the aromatic C-H stretches of the benzene (B151609) rings.

Predict the infrared and Raman spectra: The calculated frequencies and their corresponding intensities can be used to generate theoretical spectra, which can be compared with experimental spectra for validation.

While specific experimental data for 1-Thiocoumarin, 3-amino-4-benzylamino- is not available in the provided search results, a hypothetical table of calculated vibrational frequencies can be constructed based on known values for similar functional groups.

Table 1: Hypothetical Calculated Vibrational Frequencies for 1-Thiocoumarin, 3-amino-4-benzylamino-

| Frequency (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (amino and benzylamino) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (benzyl CH₂) |

| 1620-1580 | C=C stretching (aromatic rings) |

| 1550-1500 | N-H bending |

| 1300-1100 | C-N stretching |

| 1100-1000 | C=S stretching |

This table is illustrative and contains hypothetical data based on typical vibrational frequencies for the functional groups present in the molecule.

UV-Vis and Fluorescence Spectral Simulation

The electronic transitions of a molecule can be simulated using time-dependent density functional theory (TD-DFT) or other excited-state quantum chemistry methods. These simulations provide information about the absorption (UV-Vis) and emission (fluorescence) spectra of the molecule. For coumarin and thiocoumarin derivatives, the spectral properties are highly sensitive to the nature and position of substituents. mdpi.comresearchgate.net

The introduction of an amino group at the 3-position and a benzylamino group at the 4-position is expected to significantly influence the electronic properties of the 1-thiocoumarin core. The amino groups act as electron-donating groups, which can lead to intramolecular charge transfer (ICT) states upon photoexcitation. This ICT character often results in a red-shift (bathochromic shift) of the absorption and emission maxima. mdpi.com

Simulations can predict the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε), the wavelength of maximum fluorescence emission (λem), and the Stokes shift (the difference between λem and λmax). These parameters are crucial for applications in fluorescent probes and materials science. sapub.org

Table 2: Hypothetical Simulated Spectral Properties of 1-Thiocoumarin, 3-amino-4-benzylamino-

| Parameter | Predicted Value |

| λmax (absorption) (nm) | 380-420 |

| log(ε) (M⁻¹cm⁻¹) | 4.0-4.5 |

| λem (fluorescence) (nm) | 450-500 |

| Stokes Shift (nm) | 70-80 |

This table is illustrative and contains hypothetical data based on spectral properties of similar amino-substituted coumarin and thiocoumarin derivatives.

Non-Covalent Interactions and Supramolecular Assembly Prediction

Non-covalent interactions are the driving forces behind the self-assembly of molecules into larger, ordered structures. researchgate.net For 1-Thiocoumarin, 3-amino-4-benzylamino-, several types of non-covalent interactions are expected to play a crucial role in its supramolecular assembly:

Hydrogen Bonding: The amino and benzylamino groups can act as hydrogen bond donors (N-H), while the carbonyl group (if any residual form is considered) and the nitrogen atoms can act as hydrogen bond acceptors.

π-π Stacking: The aromatic rings of the thiocoumarin core and the benzyl group can engage in π-π stacking interactions, contributing to the stability of the assembly. nih.gov

Sulfur Interactions: The sulfur atom in the thiocoumarin ring can participate in non-covalent interactions, which are increasingly recognized for their importance in drug design and materials science. nih.gov

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. Predicting how these interactions will direct the self-assembly of the molecule can provide insights into its crystal packing and the formation of nanomaterials. mdpi.com The interplay of these forces can lead to the formation of complex supramolecular architectures with unique properties. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a "computational microscope" to study the time-dependent behavior of molecules. frontiersin.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the dynamic processes that are often inaccessible to experimental techniques. chemrxiv.orgchemrxiv.org

For 1-Thiocoumarin, 3-amino-4-benzylamino-, MD simulations could be employed to investigate:

Conformational Dynamics: The molecule possesses several rotatable bonds, and MD simulations can explore the accessible conformations and the energy barriers between them.

Solvation Effects: The behavior of the molecule in different solvents can be simulated to understand how the solvent environment affects its structure and properties.

Interactions with Biomolecules: If the compound is being investigated as a potential drug, MD simulations can be used to study its binding to a target protein or nucleic acid, providing insights into the binding mode and affinity.

Self-Assembly Dynamics: MD simulations can be used to observe the spontaneous self-assembly of multiple molecules into larger aggregates, providing a dynamic picture of the processes predicted by static non-covalent interaction analysis.

The insights gained from MD simulations are valuable for understanding the macroscopic properties of materials and the mechanism of action of bioactive molecules. frontiersin.org

Exploration of 1 Thiocoumarin, 3 Amino 4 Benzylamino As a Precursor in Complex Molecule Synthesis and Advanced Chemical Applications

Role as a Privileged Scaffold for Diversification and Functionalization

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one biological receptor, suggesting a structural motif that is well-suited for interaction with biological systems. rsc.orgnih.gov The coumarin (B35378) nucleus is a well-established privileged scaffold in medicinal chemistry, and its sulfur analogue, thiocoumarin, inherits this potential. mdpi.comnih.govbohrium.com

1-Thiocoumarin, 3-amino-4-benzylamino- is a prime candidate for a privileged scaffold due to its multiple points of functionalization. The nucleophilic 3-amino and 4-benzylamino groups serve as primary handles for chemical modification. These sites can undergo a variety of chemical transformations, allowing for the systematic generation of diverse compound libraries.

Key Functionalization Points:

3-Amino Group: This primary amine is a versatile site for acylation, alkylation, sulfonylation, and condensation reactions. Its reactivity allows for the introduction of a wide array of substituents, which can be used to tune the molecule's steric and electronic properties.

4-Benzylamino Group: The secondary amine in this group also allows for derivatization, though its reactivity may be modulated by the steric bulk of the benzyl (B1604629) group. The benzyl ring itself can be substituted to further expand the chemical space.

Thiocoumarin Core: The aromatic ring of the thiocoumarin scaffold can be subjected to electrophilic substitution reactions, while the lactone-like thioester bond can potentially be cleaved under specific conditions to yield other complex structures.

The strategic combination of these modification points allows for the creation of a vast number of derivatives from a single core structure, a hallmark of a privileged scaffold.

Table 6.1: Potential Diversification Reactions on the 1-Thiocoumarin, 3-amino-4-benzylamino- Scaffold

| Reaction Type | Reactive Site | Potential Reagents | Expected Product Class |

|---|---|---|---|

| Acylation | 3-Amino or 4-Benzylamino | Acyl chlorides, Anhydrides | Amide derivatives |

| Alkylation | 3-Amino or 4-Benzylamino | Alkyl halides | Substituted amino derivatives |

| Sulfonylation | 3-Amino | Sulfonyl chlorides | Sulfonamide derivatives |

| Condensation | 3-Amino | Dicarbonyl compounds, Aldehydes | Fused heterocyclic systems (e.g., imines, pyrimidines) |

| Aromatic Substitution | Benzene (B151609) ring of thiocoumarin | Nitrating agents, Halogens | Substituted thiocoumarin core |

Derivatization for the Synthesis of Novel Heterocyclic Systems

The fusion of heterocyclic rings onto a core scaffold is a powerful strategy for generating novel chemical entities with unique properties. The 3-amino group of 1-Thiocoumarin, 3-amino-4-benzylamino- is particularly well-suited for this purpose, acting as a linchpin for the construction of fused systems. nih.govsemanticscholar.org

Based on the known reactivity of 3-aminocoumarins and related compounds, several synthetic pathways can be envisioned:

Synthesis of Fused Pyrimidines and Pyridines: The 3-amino group can react with 1,3-dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) rings. Similarly, reactions with appropriate precursors can lead to the formation of fused pyridine (B92270) systems, a strategy that has been successfully applied to aminocoumarins. nih.gov

Formation of Fused Five-Membered Heterocycles: The amino group is a key starting point for building fused five-membered rings like pyrroles, imidazoles, or thiazoles. mdpi.comrsc.org For example, a Fischer indole-type synthesis could potentially be employed by converting the amino group into a hydrazine, followed by reaction with a ketone. mdpi.com The reaction with α-haloketones could lead to the formation of fused imidazole (B134444) or thiazole (B1198619) rings, depending on the specific reagents and conditions. semanticscholar.org

The synthesis of such fused systems from aminocoumarins often results in compounds with enhanced biological activity or novel photophysical properties. semanticscholar.org

Applications in Ligand Design for Catalysis

The structure of 1-Thiocoumarin, 3-amino-4-benzylamino- contains multiple heteroatoms (N, S, O) that can act as coordination sites for metal ions, making it an attractive candidate for ligand design in catalysis. The spatial arrangement of the 3-amino and 4-benzylamino groups, along with the sulfur atom of the thiopyran ring and the carbonyl oxygen, could allow for the formation of stable chelate complexes with transition metals.

Potential Coordination Modes:

Bidentate N,N-Ligand: The two nitrogen atoms of the amino groups could coordinate to a metal center, forming a stable five-membered chelate ring.

Tridentate N,S,N-Ligand: It is conceivable that the sulfur atom could also participate in coordination, leading to a tridentate ligand. The flexibility of the benzylamino group would be crucial in achieving the correct geometry for such coordination.

The benzyl group on the 4-amino substituent provides steric bulk near the potential coordination site. This steric hindrance can be a critical design element in catalysis, influencing the selectivity of reactions by controlling the access of substrates to the metal center. Furthermore, the electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by introducing substituents on the benzyl ring or the thiocoumarin core. While the direct use of this specific compound in catalysis is not documented, related coumarin-based ligands have shown high efficiency in cross-coupling reactions. humanjournals.com

Potential in Supramolecular Chemistry (focusing on chemical interactions)

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. 1-Thiocoumarin, 3-amino-4-benzylamino- possesses all the necessary features to be a versatile building block in supramolecular assembly. mdpi.comresearchgate.net

Key Non-Covalent Interactions:

Hydrogen Bonding: The molecule has multiple hydrogen bond donors (N-H groups) and acceptors (N atoms, carbonyl O atom). These sites can engage in self-complementary hydrogen bonding to form dimers or one-dimensional chains.

π-π Stacking: The planar thiocoumarin ring system and the aromatic benzyl group are capable of engaging in π-π stacking interactions. These interactions can direct the assembly of the molecules into columnar or layered structures.

The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and well-defined supramolecular architectures. The specific arrangement of molecules in the solid state would depend on the subtle balance of these forces. The study of related coumarin derivatives has shown that such interactions are fundamental in directing their crystal packing. frontiersin.org The ability to form predictable, self-assembled structures is crucial for the development of crystalline materials with desired properties.

Integration into Functional Organic Materials (focusing on design principles and chemical aspects)

The unique electronic and structural features of 1-Thiocoumarin, 3-amino-4-benzylamino- make it a promising candidate for integration into functional organic materials. nih.gov The design of such materials would leverage the inherent properties of the thiocoumarin core and the reactive handles provided by its substituents.

Design Principles for Functional Materials:

Optical Materials: Thiocoumarins, like their coumarin counterparts, are often fluorescent. mdpi.comnih.gov The replacement of the carbonyl oxygen with sulfur can shift the absorption and emission spectra to longer wavelengths. nih.gov This property could be exploited in the design of fluorescent probes, sensors, or organic light-emitting diodes (OLEDs). The amino and benzylamino groups can be modified to tune the photophysical properties.

Polymeric Materials: The reactive amino groups provide sites for polymerization. This molecule could be incorporated as a monomer into polymers like polyamides or polyimides, imparting the polymer with the photophysical or electronic properties of the thiocoumarin core. Such polymers could find applications in smart coatings or advanced plastics. nih.gov